

# Spectroscopic data for 6-Bromo-3,4-dihydro-2H-isoquinolin-1-one

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## Compound of Interest

Compound Name: 6-Bromo-3,4-dihydro-2H-isoquinolin-1-one

Cat. No.: B126386

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A comprehensive guide comparing the spectroscopic data of **6-Bromo-3,4-dihydro-2H-isoquinolin-1-one** with its regioisomer and parent compound.

This guide provides a comparative analysis of the spectroscopic data for **6-Bromo-3,4-dihydro-2H-isoquinolin-1-one**, its isomer 7-Bromo-3,4-dihydro-2H-isoquinolin-1-one, and the parent compound 3,4-dihydro-2H-isoquinolin-1-one. The information is intended for researchers, scientists, and professionals in drug development to facilitate the identification and characterization of these compounds.

## Spectroscopic Data Comparison

The following tables summarize the available spectroscopic data for the target compound and its alternatives.

Table 1: <sup>1</sup>H NMR Spectroscopic Data (400 MHz, CDCl<sub>3</sub>)

| Compound  | $\delta$ 8.0-8.4 (m, 1H) | $\delta$ 7.0-7.6 (m, 3H)                | $\delta$ 3.5-3.6 (t, 2H) | $\delta$ 2.9-3.0 (t, 2H) |
|---|--------------------------|---|--------------------------|--------------------------|
| 6-Bromo-3,4-dihydro-2H-isoquinolin-1-one                | —                        | —                                       | —                        | —                        |
| 7-Bromo-3,4-dihydro-2H-isoquinolin-1-one <sup>[1]</sup> | 8.35 (br. s)             | 7.12 (m), 7.02 (m), 6.95 (d, J=1.98 Hz) | —                        | 2.93 (t, J=7.59 Hz)      |
| 3,4-dihydro-2H-isoquinolin-1-one                        | —                        | —                                       | —                        | —                        |

Note: Complete <sup>1</sup>H NMR data for **6-Bromo-3,4-dihydro-2H-isoquinolin-1-one** and 3,4-dihydro-2H-isoquinolin-1-one were not available in the searched literature. The data for the 7-bromo isomer is provided for comparison.<sup>[1]</sup>

Table 2: <sup>13</sup>C NMR Spectroscopic Data

| Compound                                 | C1 | C3 | C4 | C4a | C5 | C6 | C7 | C8 | C8a |
|--|----|----|----|-----|----|----|----|----|-----|
| 6-Bromo-3,4-dihydro-2H-isoquinolin-1-one | —  | —  | —  | —   | —  | —  | —  | —  | —   |
| 7-Bromo-3,4-dihydro-2H-isoquinolin-1-one | —  | —  | —  | —   | —  | —  | —  | —  | —   |
| 3,4-dihydro-2H-isoquinolin-1-one         | —  | —  | —  | —   | —  | —  | —  | —  | —   |

Note: Detailed  $^{13}\text{C}$  NMR data for the listed compounds were not found in the public domain during the search.

Table 3: Mass Spectrometry Data

| Compound                                    | Molecular Formula                  | Molecular Weight | Mass Spectral Data (m/z)    |
|---|------------------------------------|------------------|-----------------------------|
| 6-Bromo-3,4-dihydro-2H-isoquinolin-1-one[2] | C <sub>9</sub> H <sub>8</sub> BrNO | 226.07           | —                           |
| 7-Bromo-3,4-dihydro-2H-isoquinolin-1-one[1] | C <sub>9</sub> H <sub>8</sub> BrNO | 226.07           | 226, 228 (M+H) <sup>+</sup> |
| 3,4-dihydro-2H-isoquinolin-1-one[3]         | C <sub>9</sub> H <sub>9</sub> NO   | 147.17           | —                           |

Table 4: Infrared (IR) Spectroscopy Data

| Compound                                 | Key IR Peaks (cm <sup>-1</sup> ) |
|--|----------------------------------|
| 6-Bromo-3,4-dihydro-2H-isoquinolin-1-one | —                                |
| 7-Bromo-3,4-dihydro-2H-isoquinolin-1-one | —                                |
| 3,4-dihydro-2H-isoquinolin-1-one         | —                                |

Note: Specific IR absorption data were not available in the searched literature.

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

### <sup>1</sup>H and <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in an NMR tube.[4]
- $^1\text{H}$  NMR Acquisition:
  - Tune and shim the spectrometer to optimize the magnetic field homogeneity.
  - Acquire the  $^1\text{H}$  NMR spectrum using a standard pulse sequence.
  - The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire the  $^{13}\text{C}$  NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom.[5]
  - A larger number of scans is typically required for  $^{13}\text{C}$  NMR due to the low natural abundance of the  $^{13}\text{C}$  isotope.[5]
  - Chemical shifts are reported in ppm relative to the solvent peak or TMS.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer.

Procedure (Attenuated Total Reflectance - ATR):

- Background Scan: Record a background spectrum of the clean ATR crystal.
- Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
- Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal, and acquire the IR spectrum.
- Data Analysis: The spectrum is typically recorded in the range of  $4000\text{-}400\text{ cm}^{-1}$  and shows the vibrational frequencies of the functional groups.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

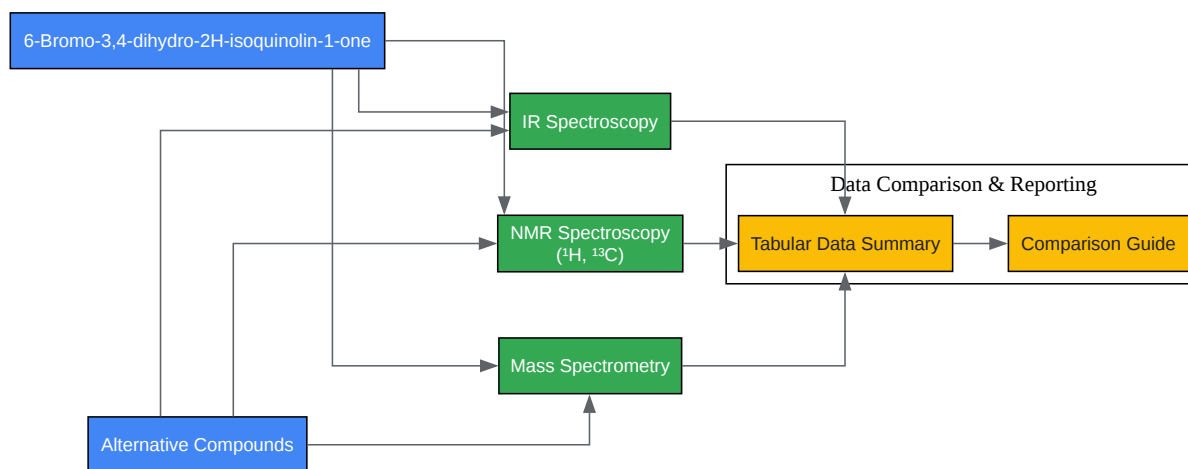
Instrumentation: A mass spectrometer (e.g., with Electrospray Ionization - ESI).

Procedure:

- **Sample Preparation:** Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.<sup>[6]</sup> Further dilute this solution to the low µg/mL or ng/mL range.<sup>[6]</sup>
- **Infusion:** Introduce the sample solution into the ion source of the mass spectrometer.
- **Ionization:** Ionize the sample using an appropriate method (e.g., ESI).
- **Mass Analysis:** The mass analyzer separates the ions based on their mass-to-charge ratio ( $m/z$ ).
- **Detection:** The detector records the abundance of each ion, generating a mass spectrum.

## Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis and comparison of chemical compounds.



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Caption: Workflow for Spectroscopic Comparison.

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